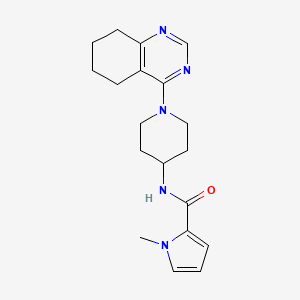

1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

Description

Propriétés

IUPAC Name |

1-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c1-23-10-4-7-17(23)19(25)22-14-8-11-24(12-9-14)18-15-5-2-3-6-16(15)20-13-21-18/h4,7,10,13-14H,2-3,5-6,8-9,11-12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIDAQHBBSARQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The process often includes:

Formation of the tetrahydroquinazoline ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Attachment of the piperidine ring: This step usually involves a nucleophilic substitution reaction.

Formation of the pyrrole ring: This can be done through a condensation reaction.

Final coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.

Applications De Recherche Scientifique

1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies to understand its interaction with biological molecules.

Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

Industry: It can be used in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with pyrrolo[2,1-b]quinazoline-6-carboxamide derivatives , such as the evidence compound (CAS 918328-90-2, C₁₉H₂₄N₄O₂). Key differences include:

- Core Heterocycle : The target compound employs a 5,6,7,8-tetrahydroquinazoline ring, a partially saturated bicyclic system, whereas the evidence compound features a fused pyrrolo[2,1-b]quinazoline core, which is fully aromatic and rigid .

- Substituent Connectivity : The carboxamide group in the target compound is attached to a 1H-pyrrole-2-yl moiety, while the evidence compound’s carboxamide is directly linked to the quinazoline-pyrrole fused system .

- Piperidine Substitution : Both compounds include a piperidin-4-yl group, but the target compound substitutes it with a tetrahydroquinazoline, whereas the evidence compound substitutes it with a methyl group .

Physical and Chemical Properties

| Property | Target Compound* | Evidence Compound (CAS 918328-90-2) |

|---|---|---|

| Molecular Formula | Not Available | C₁₉H₂₄N₄O₂ |

| Molar Mass (g/mol) | Not Available | 340.42 |

| Density (g/cm³) | Not Available | 1.33 ± 0.1 (Predicted) |

| Boiling Point (°C) | Not Available | 554.5 ± 60.0 (Predicted) |

| pKa | Not Available | 8.61 ± 0.10 (Predicted) |

Pharmacological Implications

- Solubility and Bioavailability : The evidence compound’s predicted pKa (8.61) suggests moderate basicity, likely influencing solubility and membrane permeability. The target compound’s piperidine and tetrahydroquinazoline groups may confer similar properties, though saturation of the quinazoline ring could enhance metabolic stability .

- Target Selectivity : The rigid fused-ring system in the evidence compound may favor binding to flat hydrophobic pockets (e.g., ATP-binding sites in kinases), whereas the target compound’s flexible tetrahydroquinazoline could enable adaptation to diverse binding conformations .

Research Findings and Limitations

- Synthetic Feasibility : Both compounds are synthetically accessible via nucleophilic substitution and amide coupling, though the evidence compound’s fused-ring system may require more complex cyclization steps .

- Predicted ADME : The evidence compound’s high predicted boiling point (554.5°C) and density (1.33 g/cm³) indicate low volatility and solid-state stability, traits likely shared by the target compound due to analogous molecular weight and polarity .

- Data Gaps : Direct experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound is absent in publicly available literature, necessitating further study.

Activité Biologique

1-Methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly as a histamine H4 receptor antagonist. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

- Molecular Formula : C19H25N5O

- Molecular Weight : 325.44 g/mol

The structural components include a pyrrole ring, a piperidine moiety, and a tetrahydroquinazoline group, which contribute to its biological interactions.

The primary mechanism of action for this compound involves antagonism at the histamine H4 receptor (H4R). H4R is implicated in various physiological processes including immune response and inflammation. By inhibiting this receptor, the compound may exert anti-inflammatory effects and modulate immune responses.

Binding Affinity

Studies have reported that the compound demonstrates significant binding affinity to H4R with a dissociation constant (Kd) in the nanomolar range. This high affinity suggests potential therapeutic applications in conditions where H4R is involved.

1. Anti-inflammatory Effects

Research has shown that antagonists of H4R can reduce inflammation in various models. For instance:

- Case Study : In a model of allergic inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-4 and IL-13.

2. Antimicrobial Activity

Preliminary studies indicate that compounds structurally similar to 1-methyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide exhibit antimicrobial properties:

| Compound | Activity | Reference |

|---|---|---|

| Similar Quinazoline Derivative | Moderate antibacterial against Staphylococcus aureus | |

| Hybrid Imidazole/Quinoline | Selective anticancer activity |

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Key parameters include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Renal excretion as metabolites.

Toxicological Profile

Toxicity studies are essential for evaluating safety. Current data suggests low toxicity at therapeutic doses; however, further studies are warranted to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.